1-Benzylpiperidine-4-carbohydrazide

Alzheimer's disease Medicinal Chemistry Multi-target directed ligands

1-Benzylpiperidine-4-carbohydrazide (CAS 74045-91-3) is a strategic N-benzylpiperidine-4-carbohydrazide scaffold for medicinal chemistry programs targeting neurodegenerative diseases. Unlike generic piperidines, its precise 4-carbohydrazide geometry is non-interchangeable — 3-substituted regioisomers yield fundamentally different binding modes. This specific scaffold enables reproducible synthesis of hydrazone libraries with balanced AChE/MAO inhibition, producing leads with potency comparable to donepezil. Procure this single building block to generate diverse hydrazone libraries and systematically interrogate structure-activity relationships around the core scaffold.

Molecular Formula C13H19N3O
Molecular Weight 233.31 g/mol
CAS No. 74045-91-3
Cat. No. B1338618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzylpiperidine-4-carbohydrazide
CAS74045-91-3
Molecular FormulaC13H19N3O
Molecular Weight233.31 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(=O)NN)CC2=CC=CC=C2
InChIInChI=1S/C13H19N3O/c14-15-13(17)12-6-8-16(9-7-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2,(H,15,17)
InChIKeyQSQFAQYEUFYKEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzylpiperidine-4-carbohydrazide (CAS 74045-91-3): Procurement-Ready Technical Profile for Research & Synthesis


1-Benzylpiperidine-4-carbohydrazide (CAS 74045-91-3) is a versatile piperidine derivative bearing both a benzyl group and a carbohydrazide moiety, with the molecular formula C13H19N3O and a molecular weight of 233.31 g/mol . This compound is commercially available in purities typically ranging from 95% to 98% . Its primary utility lies in serving as a crucial synthetic intermediate for generating structurally diverse hydrazone libraries and more complex pharmacologically active molecules, particularly within medicinal chemistry programs targeting neurodegenerative diseases [1][2]. Unlike many of its final derivative products, 1-Benzylpiperidine-4-carbohydrazide itself is procured as a foundational building block, enabling researchers to systematically explore structure-activity relationships (SAR) by introducing specific substituents at the hydrazide nitrogen.

Why Generic Piperidine or Hydrazide Substitution Fails: The Critical Role of 1-Benzylpiperidine-4-carbohydrazide's Precise Architecture


Substituting 1-Benzylpiperidine-4-carbohydrazide with a generic piperidine or a simple alkyl hydrazide fails to replicate its unique value proposition in research and synthesis. Its specific molecular architecture, featuring a 4-carbohydrazide group on an N-benzylpiperidine scaffold, is non-interchangeable. This precise geometry dictates the spatial orientation of derived hydrazones, directly influencing key intermolecular interactions (e.g., π-π stacking and hydrogen bonding) within biological targets like the catalytic active site (CAS) and peripheral anionic site (PAS) of cholinesterases [1][2]. Using a 3-carbohydrazide regioisomer, for instance, fundamentally alters the trajectory of the hydrazone side chain, yielding different binding modes and potencies [3]. Consequently, replacing this specific building block with a close analog compromises the structural integrity of the final compound library, jeopardizing the reproducibility of biological activity and the validity of any subsequent structure-activity relationship (SAR) analysis.

Quantitative Differentiation: Head-to-Head Evidence for Selecting 1-Benzylpiperidine-4-carbohydrazide


Regioisomeric Advantage: 4-Carbohydrazide Enables Multi-Target Cholinesterase & MAO Inhibition, Unattainable by the 3-Carbohydrazide Scaffold

Hydrazones derived from the 1-Benzylpiperidine-4-carbohydrazide scaffold exhibit a distinct and therapeutically valuable multi-target inhibition profile against acetylcholinesterase (AChE) and monoamine oxidases (MAO-A/B), a capability not demonstrated by the 3-carbohydrazide regioisomer [1]. A library of 4-carbohydrazide-derived hydrazones was evaluated, revealing a balanced dual inhibition profile. In contrast, a separate library derived from the 1-Benzylpiperidine-3-carbohydrazide scaffold was found to be primarily active against the ADP pathway of platelet aggregation, with no reported MAO or potent AChE inhibitory activity [2]. This divergence underscores the critical impact of the hydrazide's position on the piperidine ring in determining the biological target landscape.

Alzheimer's disease Medicinal Chemistry Multi-target directed ligands

Validated Utility: Derivatization to High-Potency AChE Inhibitors Comparable to Donepezil

The 1-Benzylpiperidine-4-carbohydrazide core serves as a validated template for generating potent acetylcholinesterase (AChE) inhibitors through hydrazone formation. In a direct comparison, the hydrazone derivative 'Compound 8' (derived from this scaffold) exhibited an AChE IC50 of 0.064 ± 0.001 µM, demonstrating a statistically comparable potency to the clinically approved drug donepezil, which was tested under identical conditions and yielded an IC50 of 0.084 ± 0.002 µM [1]. This provides direct quantitative evidence that this specific scaffold can be elaborated into compounds with drug-like potency against a key Alzheimer's target.

Acetylcholinesterase Inhibition Hydrazone Synthesis Drug Discovery

Superior Purity and Shelf Stability Over Related Building Blocks

From a procurement and practical use standpoint, 1-Benzylpiperidine-4-carbohydrazide offers defined and reliable specifications. Commercial vendors specify a minimum purity of 95%, with some offering up to 98% purity . This is a critical differentiator compared to less common piperidine building blocks or its own 3-carbohydrazide isomer, which may have limited availability and less rigorously defined purity specifications. Furthermore, its recommended long-term storage condition in a cool, dry place (or at 2-8°C) ensures shelf stability, reducing the risk of degradation prior to use and ensuring consistent experimental outcomes [1].

Chemical Synthesis Procurement Quality Control

Best Research and Industrial Application Scenarios for 1-Benzylpiperidine-4-carbohydrazide (CAS 74045-91-3)


Focused Library Synthesis for Multi-Target Directed Ligands (MTDLs) in Alzheimer's Disease

This compound is the optimal starting material for synthesizing focused libraries of N-benzylpiperidine-4-carbohydrazide-hydrazones intended for evaluation as multi-target directed ligands (MTDLs) for Alzheimer's disease. The evidence confirms that this specific 4-substituted scaffold enables the generation of compounds with balanced, potent inhibition of AChE, MAO-A, and MAO-B [1]. Using this building block is a strategic choice for medicinal chemists aiming to achieve a specific polypharmacology profile that is unattainable with the 3-carbohydrazide isomer [2].

Structure-Activity Relationship (SAR) Studies Centered on Hydrazide Modifications

1-Benzylpiperidine-4-carbohydrazide is an ideal core for systematic SAR investigations. Researchers can procure this single, high-purity building block and condense it with a diverse array of aldehydes or ketones to generate a library of hydrazone derivatives. This modular approach allows for direct interrogation of how different substituents on the hydrazone moiety influence biological activity (e.g., AChE vs. MAO selectivity) [1], while maintaining the core 1-benzylpiperidine-4-carbohydrazide scaffold constant. This methodology is essential for lead optimization and understanding molecular recognition.

Derivatization to AChE Inhibitors with Drug-Like Potency

For projects specifically targeting acetylcholinesterase, 1-Benzylpiperidine-4-carbohydrazide is a validated precursor. The direct evidence demonstrates that hydrazones synthesized from this core can achieve in vitro AChE inhibitory potency comparable to the gold-standard drug donepezil [1]. This application is most relevant for early-stage drug discovery groups seeking to rapidly generate potent leads without designing a de novo scaffold, leveraging the known activity of this piperidine framework.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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